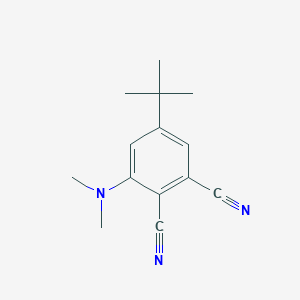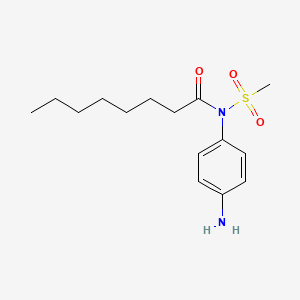
Benzenesulfonamide, N-(2-hydroxyethyl)-4-methyl-N,3-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-(2-hydroxyethyl)-4-methyl-N,3-dinitro- is a complex organic compound with the molecular formula C8H11NO3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2-hydroxyethyl)-4-methyl-N,3-dinitro- typically involves the reaction of benzenesulfonyl chloride with an appropriate amine, followed by nitration and alkylation reactions. The general synthetic route can be summarized as follows:
Formation of Benzenesulfonamide: Benzenesulfonyl chloride reacts with an amine (e.g., 2-hydroxyethylamine) in the presence of a base such as pyridine to form benzenesulfonamide.
Nitration: The benzenesulfonamide undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions on the benzene ring.
Alkylation: The nitrated benzenesulfonamide is then subjected to alkylation using an appropriate alkylating agent to introduce the desired alkyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(2-hydroxyethyl)-4-methyl-N,3-dinitro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzene ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonamide, N-(2-hydroxyethyl)-4-methyl-N,3-dinitro- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase enzymes.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of dyes, photochemicals, and disinfectants.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(2-hydroxyethyl)-4-methyl-N,3-dinitro- involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, inhibiting its activity by forming coordination bonds with the zinc ion in the enzyme’s active site. This inhibition can lead to various physiological effects, depending on the role of the enzyme in the body.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound, lacking the additional functional groups present in Benzenesulfonamide, N-(2-hydroxyethyl)-4-methyl-N,3-dinitro-.
N-(2-hydroxyethyl)benzenesulfonamide: Similar structure but without the nitro groups.
4-methylbenzenesulfonamide: Lacks the hydroxyethyl and nitro groups.
Uniqueness
Benzenesulfonamide, N-(2-hydroxyethyl)-4-methyl-N,3-dinitro- is unique due to the presence of both hydroxyethyl and nitro groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
60680-89-9 |
|---|---|
Molecular Formula |
C9H11N3O7S |
Molecular Weight |
305.27 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-4-methyl-N,3-dinitrobenzenesulfonamide |
InChI |
InChI=1S/C9H11N3O7S/c1-7-2-3-8(6-9(7)11(14)15)20(18,19)10(4-5-13)12(16)17/h2-3,6,13H,4-5H2,1H3 |
InChI Key |
RTMFXVPOHPBPCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(CCO)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14595573.png)





